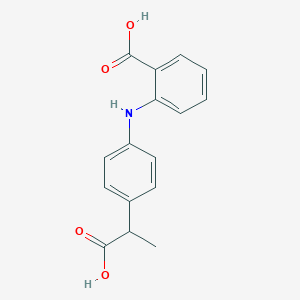
1-Ethyl-1,2,4-triazole
概要
説明
1-Ethyl-1,2,4-triazole is a heterocyclic compound containing a five-membered ring with three nitrogen atoms and two carbon atoms This structure is part of the broader class of triazoles, which are known for their versatile chemical properties and significant biological activities
作用機序
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives have widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Pharmacokinetics
It’s known that 1,2,4-triazole derivatives are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics .
Action Environment
It’s known that 1,2,4-triazole derivatives are water-soluble and may spread in water systems . This suggests that the compound’s action, efficacy, and stability could be influenced by the presence of water and other environmental factors.
生化学分析
Biochemical Properties
1-Ethyl-1,2,4-triazole operates as a main pharmacophore through hydrogen-bonding and dipole interactions with biological receptors . It has been suggested that 1,2,4-triazole derivatives can act as alpha-amylase and alpha-glucosidase inhibitors, which are enzymes involved in carbohydrate metabolism .
Cellular Effects
This compound and its derivatives have shown potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . For instance, certain 1,2,4-triazole derivatives have shown promising cytotoxic activity against cancer cells .
Molecular Mechanism
It has been suggested that 1,2,4-triazole derivatives can inhibit tubulin polymerization, which is crucial for cell division and growth . This could potentially explain their anticancer activity.
Temporal Effects in Laboratory Settings
It has been noted that 1,2,4-triazole compounds generally exhibit high chemical stability .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. It has been reported that certain 1,2,4-triazole derivatives have shown antileishmanial effects in mice .
Metabolic Pathways
It has been suggested that 1,2,4-triazole derivatives can inhibit enzymes involved in carbohydrate metabolism .
Subcellular Localization
Given its potential interactions with enzymes such as alpha-amylase and alpha-glucosidase , it may be localized in the cytoplasm where these enzymes are typically found.
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-1,2,4-triazole can be synthesized through several methods. One common approach involves the reaction of ethyl hydrazine with formamide under acidic conditions. The reaction proceeds through cyclization to form the triazole ring. Another method involves the reaction of ethyl hydrazine with carbon disulfide, followed by cyclization with hydrazine hydrate.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process.
化学反応の分析
Types of Reactions: 1-Ethyl-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of triazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydrotriazoles.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Triazole N-oxides.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the reagents used.
科学的研究の応用
1-Ethyl-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the formation of diverse chemical entities.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in the development of new pharmaceuticals.
Medicine: Due to its biological activities, this compound is explored for its potential in treating various diseases, including infections and cancer.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
類似化合物との比較
1-Ethyl-1,2,4-triazole can be compared with other triazole derivatives, such as:
1,2,3-Triazole: This isomer has a different arrangement of nitrogen atoms, leading to distinct chemical properties and biological activities.
1-Methyl-1,2,4-triazole:
1-Phenyl-1,2,4-triazole: The phenyl group introduces aromaticity, affecting the compound’s stability and interactions with biological targets.
Uniqueness: this compound is unique due to the presence of the ethyl group, which enhances its chemical reactivity and potential for substitution reactions. This makes it a valuable compound in the synthesis of diverse chemical entities and in various scientific research applications.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex heterocyclic compounds and a promising candidate for the development of new pharmaceuticals and industrial chemicals.
特性
IUPAC Name |
1-ethyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-2-7-4-5-3-6-7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOIYPLRWRCSMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333962 | |
| Record name | 1-Ethyl-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16778-70-4 | |
| Record name | 1-Ethyl-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical coordination behavior of 1-Ethyl-1,2,4-triazole with transition metals?
A1: Research indicates that this compound acts as a monodentate ligand, meaning it bonds to a metal ion through a single atom. [] This coordination occurs through one of its nitrogen atoms, forming complexes with transition metals like Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). [] The resulting complexes often exhibit a coordination number of six, suggesting an octahedral geometry around the metal ion. []
Q2: Can you provide examples of specific complexes formed with this compound and their structural characteristics?
A2: One example is tetrakis(this compound)dinitratocopper(II), [Cu(NO3)2(C4H7N3)4]. [, ] This complex features a distorted square bipyramidal geometry around the central copper(II) ion. Four nitrogen atoms from four separate this compound molecules and two oxygen atoms from two nitrate ions coordinate to the copper(II) ion. [, ] This elongated octahedral geometry is attributed to the Jahn-Teller effect. [, ]
Q3: How does the structure of this compound influence its coordination behavior?
A3: While the provided research doesn't directly investigate structure-activity relationships, it suggests that the nitrogen atoms within the 1,2,4-triazole ring act as potential donor atoms. [] Further research, potentially employing computational chemistry methods like PM3 calculations mentioned in the paper, could elucidate the specific electronic properties of these nitrogen atoms and their influence on coordination behavior. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


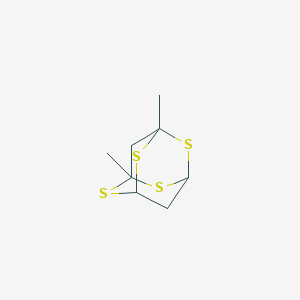
![5,7-Dimethyl-5H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B97875.png)
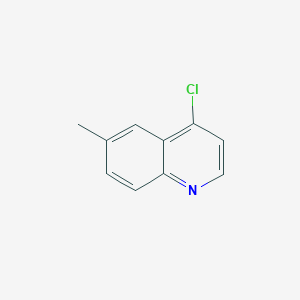
![11-methylbenzo[c]acridine-7-carbaldehyde](/img/structure/B97878.png)

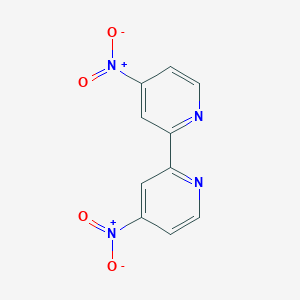
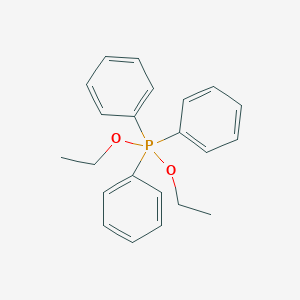
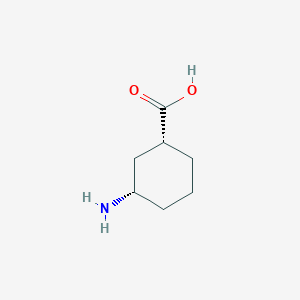


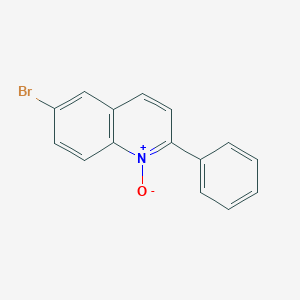

![5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B97895.png)
